molecular formula C15H11FN2S2 B2741752 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-81-4

4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2741752
CAS No.: 338408-81-4
M. Wt: 302.39
InChI Key: UGXYUYMAHQLXLP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-fluorophenylamine with 3-methylbenzenethiol in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then further modified to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid

  • 4-(4-Fluorophenyl)acetone

  • 4,4'-Difluorobenzophenone

Uniqueness: 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole stands out due to its unique thiadiazole ring and the presence of both fluorophenyl and methylphenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-(3-methylphenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S2/c1-10-3-2-4-13(9-10)19-15-14(17-18-20-15)11-5-7-12(16)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXYUYMAHQLXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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